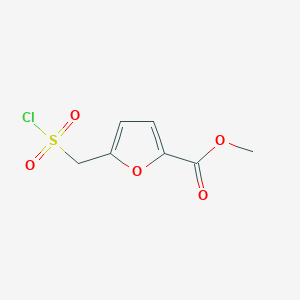

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate

Description

Properties

Molecular Formula |

C7H7ClO5S |

|---|---|

Molecular Weight |

238.65 g/mol |

IUPAC Name |

methyl 5-(chlorosulfonylmethyl)furan-2-carboxylate |

InChI |

InChI=1S/C7H7ClO5S/c1-12-7(9)6-3-2-5(13-6)4-14(8,10)11/h2-3H,4H2,1H3 |

InChI Key |

HULBGLWLWHGZTM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate

The synthesis of Methyl 4-(chlorosulfonyl)-2,5-dimethyl-3-furoate typically involves the chlorosulfonation of a furan derivative. One method includes the reaction of 2,5-dimethylfuran with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group. This reaction is usually performed at low temperatures to prevent decomposition and ensure a high yield.

Synthesis of Methyl furan-2-carboxylate

Furfural (0.828 mL, 10 mmol) was dissolved in MeOH (20 mL), and sodium cyanide (196 mg, 4 mmol, 0.4 equiv.) was added. The mixture was stirred at room temperature for 5 minutes, then MnO2 (1.74 g, 20 mmol, 2 equiv.) was added. The reaction mixture was stirred at 40 °C for 12 hours. Then CH2Cl2 (180 mL) was added and the resulting mixture was filtered through a 20 mm pad of silica gel to remove insoluble inorganic components.

Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate

HMF (126 mg, 1 mmol) was dissolved in MeOH (4 mL); sodium cyanide (73.5 mg, 1.5 mmol, 1.5 equiv.) and water (0.2 mL) were added. The mixture was stirred at room temperature for 5 minutes, then MnO2 (140 mg, 1.6 mmol, 1.6 equiv.) was added. The reaction mixture was stirred at room temperature for 6 hours. Then CH2Cl2 (50 mL) was added and the resulting mixture was filtered through a 10 mm pad of Celite to remove insoluble inorganic components. The filtrate was evaporated to dryness. Residue was purified by column chromatography (eluent petroleum ether:ethyl acetate = 7:3 (v/v)) to give product 3a (94 mg, 60%) as a colorless oil.

Synthesis of Methyl 5-methylfuran-2-carboxylate

5-Methylfurfural (220 mg, 2 mmol) was dissolved in MeOH (4 mL), and sodium cyanide (39 mg, 0.8 mmol, 0.4 equiv.) was added. The mixture was stirred at room temperature for 5 minutes, then MnO2 (348 mg, 4 mmol, 2 equiv.) was added. The reaction mixture was stirred at 40 °C for 12 hours. Then CH2Cl2 (10 mL) was added and the resulting mixture was filtered through a 10 mm pad.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Sulfonate Esters: Formed from substitution reactions with alcohols.

Furan-2,5-dicarboxylate Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of functional materials, such as polymers and resins.

Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.

Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate and analogous furan carboxylates:

Reactivity and Functional Group Analysis

Chlorosulfonylmethyl vs. Chloromethyl :

- The chlorosulfonylmethyl group (-CH₂SO₂Cl) in the target compound is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters. In contrast, chloromethyl (-CH₂Cl) derivatives (e.g., CAS 2144-37-8) undergo nucleophilic displacement reactions but lack sulfonyl chloride’s versatility .

- Example: Methyl 5-(chloromethyl)furan-2-carboxylate was used to synthesize adamantyl heterocyclic ketones via nucleophilic substitution (), whereas the target compound’s -SO₂Cl group could facilitate sulfonamide linkages.

Aromatic vs. Sulfonyl Substituents :

Structural and Crystallographic Insights

Planarity and Conformation :

Intermolecular Interactions :

- Compounds with sulfonyl groups (e.g., CAS 69816-05-3) exhibit weaker hydrogen bonding (C-H···O/F) compared to nitro- or fluoro-substituted analogs (). Hirshfeld surface analysis of similar compounds shows dominant van der Waals interactions (H···H, C···C) and minimal hydrogen bonding .

Biological Activity

Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and potential antidepressant properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring and a chlorosulfonyl functional group, which significantly influence its reactivity and biological interactions. The chlorosulfonyl group enhances electrophilicity, making it a suitable candidate for nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorosulfonyl group facilitates reactions with nucleophiles, leading to the formation of sulfonamide derivatives that exhibit significant biological effects.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The results indicate potent activity against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Gram-positive | 0.5 - 2.0 |

| Gram-negative | 1.0 - 4.0 |

| Fungal strains | 10 - 20 |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Preliminary studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

A notable study reported an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating substantial cytotoxicity .

Antidepressant Activity

Emerging research suggests potential antidepressant effects linked to the compound's structural similarities with other biologically active benzofurans. Studies indicate that it may interact with adrenergic receptors, which are crucial in mood regulation . Behavioral models have shown reductions in depressive-like behaviors when tested with similar compounds, suggesting a viable pathway for therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A comparative study on benzofuran derivatives highlighted this compound's superior efficacy against resistant bacterial strains, outperforming conventional antibiotics in inhibiting growth .

- Anticancer Mechanism : Investigations into the anticancer mechanisms revealed that this compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels in cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 5-((chlorosulfonyl)methyl)furan-2-carboxylate?

Methodological Answer: The synthesis typically involves chlorosulfonation of a furan precursor (e.g., methyl 5-methylfuran-2-carboxylate) using chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature: Maintained between 0–5°C to prevent over-sulfonation or degradation .

- Solvent: Dichloromethane or tetrachloroethane stabilizes reactive intermediates .

- Catalysts: Lewis acids like AlCl₃ improve regioselectivity during sulfonation .

Post-synthesis, purification via recrystallization (ethanol/water) yields >85% purity. Conflicting reports note that brominated analogs (e.g., Methyl 5-bromo-4-(chlorosulfonyl)furan-2-carboxylate) require harsher conditions (40–50°C) due to steric hindrance .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm substitution patterns on the furan ring. The chlorosulfonyl group deshields adjacent protons (δ 7.2–7.5 ppm) .

- IR Spectroscopy: Peaks at 1370 cm⁻¹ (S=O stretch) and 1720 cm⁻¹ (ester C=O) validate functional groups .

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 268.97 matches theoretical mass (C₈H₇ClO₅S) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Moisture Sensitivity: Hydrolyzes in humid environments, forming 5-(sulfonic acid) derivatives. Store under inert gas (argon) with molecular sieves .

- Thermal Stability: Decomposes above 120°C; DSC analysis shows exothermic degradation peaks at 130°C .

Advanced Research Questions

Q. What reaction mechanisms govern its nucleophilic substitution at the chlorosulfonyl group?

Methodological Answer: The chlorosulfonyl group undergoes SN2 displacement with amines or alcohols. Kinetic studies show:

- Amine Reactivity: Primary amines (e.g., benzylamine) react faster (k = 0.45 M⁻¹s⁻¹) than secondary amines due to steric effects .

- Solvent Effects: Polar aprotic solvents (DMF) accelerate reactions by stabilizing transition states .

Contradictions arise in thiophene analogs (e.g., Methyl 5-(chlorosulfonyl)thiophene-2-carboxylate), where conjugation with sulfur reduces electrophilicity, requiring harsher conditions .

Q. How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Methodological Answer: Discrepancies often stem from substituent positioning and assay variability. For example:

Standardization Steps:

Q. What computational strategies predict its interactions with biological targets?

Methodological Answer:

Q. How does the compound’s reactivity differ in thiophene vs. furan analogs?

Methodological Answer:

- Electronic Effects: Thiophene’s sulfur atom increases electron density, reducing chlorosulfonyl group reactivity (k = 0.12 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for furan) .

- Steric Effects: Methyl substitution at the 2-position (furan) vs. 3-position (thiophene) alters accessibility for nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.